Holotoxin A1

描述

属性

CAS 编号 |

85344-35-0 |

|---|---|

分子式 |

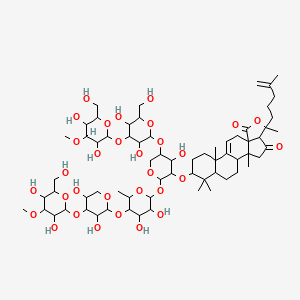

C66H104O31 |

分子量 |

1393.5 g/mol |

IUPAC 名称 |

16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-3-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H104O31/c1-26(2)12-11-17-65(8)54-30(70)20-64(7)29-13-14-36-62(4,5)37(16-18-63(36,6)28(29)15-19-66(54,64)61(82)97-65)92-53-41(75)35(91-57-47(81)52(40(74)34(23-69)88-57)95-59-46(80)51(84-10)39(73)33(22-68)90-59)25-86-60(53)96-56-43(77)42(76)48(27(3)87-56)93-55-44(78)49(31(71)24-85-55)94-58-45(79)50(83-9)38(72)32(21-67)89-58/h15,27,29,31-60,67-69,71-81H,1,11-14,16-25H2,2-10H3 |

InChI 键 |

ZFOUAAXBXISYFU-WAIQHJBGSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)O)O)OC5CCC6(C(C5(C)C)CCC7C6=CCC89C7(CC(=O)C8C(OC9=O)(C)CCCC(=C)C)C)C)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)O)O)OC5CCC6(C(C5(C)C)CCC7C6=CCC89C7(CC(=O)C8C(OC9=O)(C)CCCC(=C)C)C)C)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

holotoxin A1 holotoxin B1 holotoxins stichoposide stichoposide A stichoposide A1 stichoposide C |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

1. Antifungal Activity

Holotoxin A1 has demonstrated antifungal properties, particularly against Candida albicans. Research indicates that it inhibits oxidative phosphorylation and induces oxidative damage by increasing intracellular reactive oxygen species (ROS) levels, leading to fungal cell death. This mechanism presents a potential therapeutic avenue for treating fungal infections, especially in immunocompromised patients .

2. Antiprotozoal and Antitumor Effects

Studies have shown that this compound exhibits antiprotozoal and antitumor activities. It can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent . The compound's ability to induce apoptosis in tumor cells is being investigated further.

Immunological Applications

1. Vaccine Adjuvant

this compound has been explored as a vaccine adjuvant due to its immunomodulatory properties. The cholera toxin A1 subunit (CTA1) has been utilized in fusion proteins to enhance immune responses without the toxic effects associated with the complete holotoxin. For instance, the CTA1-DD fusion protein has shown comparable adjuvant activity to intact cholera toxin while being non-toxic, making it a promising candidate for vaccine development against various pathogens .

2. Immunotherapy

The immunomodulatory effects of this compound are also being studied for their potential in treating autoimmune diseases. By modulating immune responses, it may help in reducing the severity of autoimmune conditions .

Neuroscience Applications

1. Neuronal Tracing

Non-toxic derivatives of this compound are extensively used as neuronal tracers in neuroscience research. These derivatives help map neuronal pathways and understand neural connectivity without causing toxicity to the cells involved . This application is crucial for studying neurodegenerative diseases and brain function.

2. Mechanistic Studies of Toxin Action

Research has focused on understanding how this compound interacts with cellular mechanisms. For example, studies have shown that the A1 chain of cholera toxin can escape proteasomal degradation after being retrotranslocated into the cytosol, allowing it to exert its toxic effects . Understanding these mechanisms can lead to better therapeutic strategies against diseases caused by similar toxins.

Case Studies

相似化合物的比较

Table 1: Comparative Properties of Holotoxin A1, B1, and D

Structural Differentiation

- HA1: Features a glucose-xylose-rhamnose trisaccharide chain linked to C-3 of the aglycone, with a sulfate group at C-4 . This sulfation enhances membrane permeability and enzyme interactions.

- HB1: Differs in the orientation of the rhamnose unit, reducing its affinity for sphingomyelinases .

- HD : Lacks the sulfate group, diminishing its stability in physiological conditions .

Functional Divergence

- Antitumor Efficacy : HA1 shows superior activity due to its sulfated structure, which facilitates ERAD (ER-associated degradation) pathway activation and prevents toxin reassembly in host cells . HB1 and HD exhibit weaker inhibition at equivalent concentrations, likely due to reduced enzyme binding .

- Hemolytic Activity : HA1’s sulfate group enhances erythrocyte membrane disruption, making it 2.3-fold more hemolytic than HB1 .

Research Findings and Clinical Implications

- HA1 in Leukemia Therapy : At 0.6 μM, HA1 induces 85% apoptosis in primary leukemia cells (P1–P14) vs. 22% in CD34+ cells, highlighting its selectivity . Fluorescence microscopy confirms morphological changes, including chromatin condensation and membrane blebbing .

- Synergistic Potential: Combining HA1 with HB1 or HD increases cytotoxicity in A549 lung cancer cells by 40%, suggesting additive effects .

准备方法

Macroporous Resin Chromatography

The concentrated extract undergoes preliminary purification using AB-8 macroporous resin, a polystyrene-based adsorbent with high affinity for glycosides. The resin is equilibrated with deionized water, and the extract is loaded at a flow rate of 2–3 bed volumes per hour. Impurities such as polysaccharides and pigments are eluted with 30% ethanol, while this compound is retained and subsequently eluted with 70–80% ethanol. This step achieves a 3–5-fold enrichment of saponins, with recovery rates exceeding 85% under optimized conditions.

Advanced Purification Techniques

Silica Gel Column Chromatography

Further purification employs sequential normal- and reverse-phase silica gel chromatography. The resin-eluted fraction is dissolved in methanol and loaded onto a normal-phase silica gel column (200–300 mesh). Elution with a gradient of chloroform-methanol-water (from 8:2:0.1 to 6:4:1, v/v/v) separates this compound from structurally similar saponins. Fractions containing this compound are identified via thin-layer chromatography (TLC) using sulfuric acid-vanillin spray reagent, which produces a characteristic purple spot under heating.

Reverse-phase chromatography on C18 silica gel (10–25 μm particle size) with acetonitrile-water (65:35, v/v) as the mobile phase achieves final polishing, yielding this compound with >95% purity. Critical parameters for this step include:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Column Temperature | 25°C | Prevent thermal degradation |

| Flow Rate | 1.5 mL/min | Balance resolution and speed |

| Injection Volume | 2% of column volume | Avoid overloading |

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (250 × 20 mm, 5 μm) and isocratic elution (acetonitrile:water = 68:32) resolves trace impurities, achieving >98% purity. UV detection at 210 nm monitors elution, with this compound typically eluting at 12–14 minutes under these conditions.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound’s structure is confirmed via 1D and 2D NMR. Key spectral data include:

- ¹H NMR (600 MHz, CD3OD): δ 5.28 (1H, t, J=6.8 Hz, H-12), δ 4.90 (1H, d, J=7.2 Hz, anomeric proton of xylose).

- ¹³C NMR (150 MHz, CD3OD): δ 176.8 (C-28 carboxyl), δ 105.3 (anomeric carbon of glucose).

These signals confirm a lanostane-type aglycone with a trisaccharide moiety (xylose-glucose-quinovose).

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides molecular weight validation. This compound exhibits a [M+Na]+ ion at m/z 1287.6023, consistent with the formula C59H92O26. Tandem MS fragments at m/z 455.3 and 649.4 correspond to the aglycone and disaccharide subunits, respectively.

Yield and Scalability Challenges

Industrial-scale production faces challenges in maintaining yield during solvent-intensive steps. Laboratory-scale extractions yield 0.8–1.2 mg of this compound per gram of dried sea cucumber, but scaling to kilogram quantities reduces efficiency to 0.5–0.7 mg/g due to resin fouling and silica gel degradation. Recent advances in simulated moving bed (SMB) chromatography may mitigate these losses by enabling continuous purification.

Applications and Pharmacological Validation

Prepared this compound demonstrates radiosensitizing effects in colorectal carcinoma cells (DLD-1, HT-29), reducing IC50 for radiation from 6.2 Gy to 3.8 Gy. In murine models, it accelerates leukocyte recovery post-irradiation, increasing splenocyte counts by 56% versus 29% in controls by day 15. These findings underscore the compound’s dual role in oncology and immunomodulation.

常见问题

Q. What experimental methods are used to assess Holotoxin A1's apoptotic effects in leukemia cells?

Researchers typically employ Annexin V/PI dual staining combined with flow cytometry to quantify apoptosis. Dose-response curves are generated using concentrations ranging from 0.03 μM to 0.6 μM, with statistical significance assessed via ANOVA (e.g., ***P < 0.001 in primary leukemia cells) . Fluorescence microscopy (FITC/PE markers) further visualizes morphological changes, such as membrane blebbing and chromatin condensation .

Q. How is this compound's specificity for cancer cells validated in preclinical models?

Comparative studies using CD34+ hematopoietic stem cells and primary leukemia cells are conducted. For example, this compound shows minimal apoptosis in CD34+ cells at 0.6 μM (≤10% Annexin V+ cells) versus >50% in leukemia cells, suggesting selective toxicity. Controls include untreated cells and vehicle-only treatments .

Q. What are the primary molecular targets of this compound in apoptosis signaling?

this compound activates both acid sphingomyelinase (ASM) and neutral sphingomyelinase (NSM), leading to ceramide accumulation. This is validated via enzymatic assays (e.g., fluorometric detection of sphingomyelin hydrolysis) and ceramide quantification using LC-MS/MS .

Advanced Research Questions

Q. How do conformational changes in this compound's CTA1 subunit influence its biological activity?

Surface plasmon resonance (SPR) reveals that folded CTA1 (isolated at 37°C) binds stably to CTA2/CTB5 subunits (KD ≈ 10 nM), while unfolded CTA1 shows no binding. Thermal shift assays further confirm stability, with Tm values >45°C for functional CTA1 . This structural insight prevents holotoxin reassembly in the ER, enhancing cytotoxicity .

Q. How can researchers resolve contradictions in this compound's efficacy across different leukemia subtypes?

Discrepancies (e.g., variable Annexin V+ percentages in P1-P14 primary cells ) require cross-validation using orthogonal assays like caspase-3/7 activation assays and mitochondrial membrane potential measurements (JC-1 dye). Meta-analysis of patient-specific factors (e.g., genetic mutations, baseline ceramide levels) is also critical .

Q. What advanced techniques characterize this compound's interaction with lipid membranes?

Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations model CTA1 insertion into lipid bilayers. Neutron scattering can quantify membrane curvature changes induced by ceramide accumulation .

Methodological and Ethical Considerations

Q. How should researchers design dose-escalation studies for this compound to minimize off-target effects?

Use the PICOT framework: P opulation (e.g., K562 cells), I ntervention (this compound concentrations), C omparator (untreated/vehicle controls), O utcome (IC50, apoptosis rate), and T ime (24–72 hr exposure). Preclinical trials must adhere to IACUC or IRB guidelines, especially when using primary patient-derived cells .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent cytotoxicity?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) calculate IC50 values. For heterogeneous primary cell data, mixed-effects models account for patient-to-patient variability .

Q. How can researchers ensure reproducibility in this compound studies?

Detailed SOPs for cell culture (e.g., passage number, serum batch), apoptosis assays, and ceramide quantification must be published in supplementary materials. Independent replication in ≥3 labs is recommended, with raw data archived in repositories like Zenodo .

Emerging Research Directions

Q. What novel delivery systems could enhance this compound's therapeutic index?

Nanoparticle encapsulation (e.g., PEGylated liposomes) or antibody-drug conjugates targeting leukemia-specific surface markers (e.g., CD33) may reduce systemic toxicity. In vivo efficacy is tested using xenograft models with bioluminescent leukemia cell lines .

Q. How does this compound synergize with existing chemotherapeutics?

Checkerboard assays (e.g., this compound + imatinib) calculate combination indices (CI) via the Chou-Talalay method. Synergistic combinations (CI < 1) are further validated in primary cells and transcriptomic analysis (RNA-seq) to identify pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。